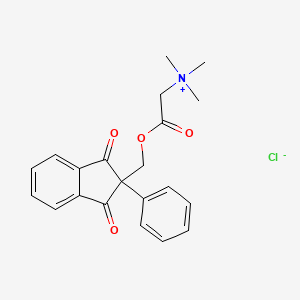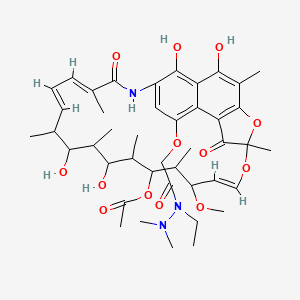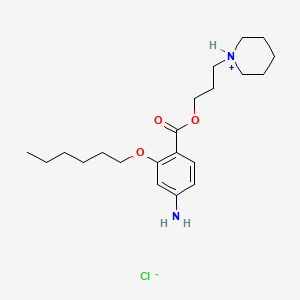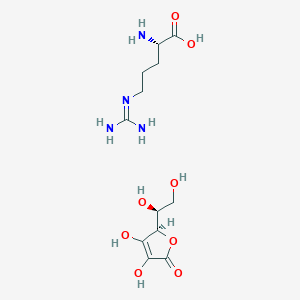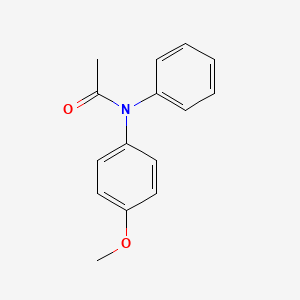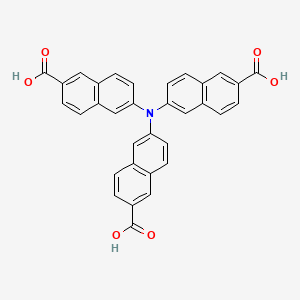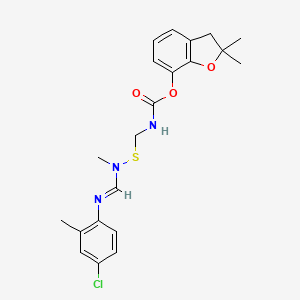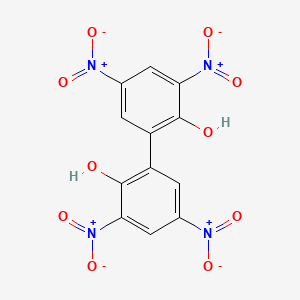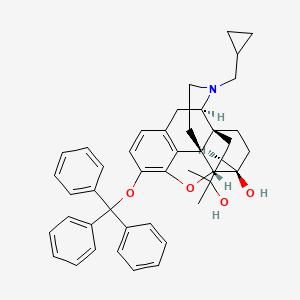
3-O-Trityl-6-O-desmethyl-diprenorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Trityl-6-O-desmethyl-diprenorphine is a synthetic derivative of diprenorphine, a potent opioid receptor antagonist. This compound is characterized by its complex molecular structure, which includes a trityl group attached to the 3-O position and a desmethyl group at the 6-O position of the diprenorphine molecule. The molecular formula of this compound is C44H47NO4, and it has a molecular weight of 653.85 g/mol .
Preparation Methods
The synthesis of 3-O-Trityl-6-O-desmethyl-diprenorphine involves multiple steps, starting from the parent compound diprenorphine. The key steps include:
Protection of the 3-OH group: The hydroxyl group at the 3-O position is protected using a trityl chloride reagent under basic conditions to form the trityl ether.
Demethylation at the 6-O position: The methoxy group at the 6-O position is selectively demethylated using a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3).
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-O-Trityl-6-O-desmethyl-diprenorphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trityl-protected hydroxyl group, where the trityl group can be replaced by other nucleophiles under acidic conditions.
Scientific Research Applications
3-O-Trityl-6-O-desmethyl-diprenorphine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex opioid derivatives and analogs.
Biology: The compound is studied for its interactions with opioid receptors, providing insights into receptor binding and activity.
Medicine: Research on this compound contributes to the development of new opioid receptor antagonists for potential therapeutic use in treating opioid addiction and overdose.
Mechanism of Action
The mechanism of action of 3-O-Trityl-6-O-desmethyl-diprenorphine involves its binding to opioid receptors in the central nervous system. As an antagonist, it blocks the activation of these receptors by endogenous opioids or opioid agonists. This inhibition prevents the typical effects of opioid receptor activation, such as analgesia, euphoria, and respiratory depression. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are those related to G-protein coupled receptor signaling .
Comparison with Similar Compounds
3-O-Trityl-6-O-desmethyl-diprenorphine can be compared with other opioid receptor antagonists such as:
Naloxone: A well-known opioid antagonist used in emergency treatment of opioid overdose.
Naltrexone: Another opioid antagonist used for long-term management of opioid dependence.
Diprenorphine: The parent compound, which is also a potent opioid receptor antagonist but lacks the trityl and desmethyl modifications.
The uniqueness of this compound lies in its structural modifications, which may confer different pharmacokinetic properties and receptor binding affinities compared to other antagonists.
Properties
Molecular Formula |
C44H47NO4 |
|---|---|
Molecular Weight |
653.8 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-11-trityloxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-15-ol |
InChI |
InChI=1S/C44H47NO4/c1-40(2,46)35-27-41-22-23-43(35,47)39-42(41)24-25-45(28-29-18-19-29)36(41)26-30-20-21-34(38(48-39)37(30)42)49-44(31-12-6-3-7-13-31,32-14-8-4-9-15-32)33-16-10-5-11-17-33/h3-17,20-21,29,35-36,39,46-47H,18-19,22-28H2,1-2H3/t35-,36-,39-,41-,42+,43-/m1/s1 |
InChI Key |
GQJWDBCOKDMQTG-NGHQQUAESA-N |
Isomeric SMILES |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



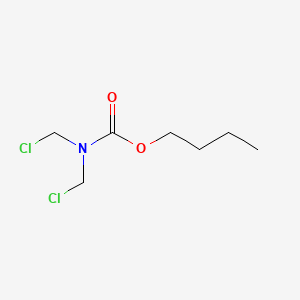
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
